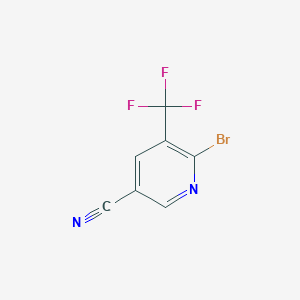

6-Bromo-5-(trifluoromethyl)nicotinonitrile

Description

6-Bromo-5-(trifluoromethyl)nicotinonitrile (CAS: 1496535-09-1, molecular formula: C₇H₂BrF₃N₂, molecular weight: 251.00) is a halogenated pyridine derivative featuring a bromine atom at the 6-position, a trifluoromethyl group at the 5-position, and a nitrile group at the 2-position of the pyridine ring . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of the trifluoromethyl and nitrile groups, which enhance its reactivity in cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name |

6-bromo-5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3N2/c8-6-5(7(9,10)11)1-4(2-12)3-13-6/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBDAQSICMATNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

This method constructs the pyridine core by coupling halogenated intermediates with trifluoromethyl-containing boronic esters.

Synthetic Pathway :

-

Preparation of 5-Bromonicotinonitrile :

-

Trifluoromethylation :

Key Parameters :

Buchwald-Hartwig Amination Followed by Functionalization

An alternative route involves introducing the trifluoromethyl group via amination, followed by cyanation and bromination:

-

Amination : 5-Bromo-2-chloropyridine reacts with hexafluoroacetone in the presence of CuI/1,10-phenanthroline to form 5-bromo-2-(trifluoromethyl)pyridine.

-

Cyanation : Treatment with CuCN in DMF at 150°C introduces the nitrile group (58% yield).

Multi-Step Synthesis via Triflate Intermediates

Triflation-Cyanation Sequence

This approach utilizes trifluoromethanesulfonyl (triflate) groups as leaving groups for subsequent substitutions:

Step 1: Triflate Formation

5-Bromo-2-hydroxypyridine reacts with triflic anhydride (Tf₂O) in CH₂Cl₂ with Et₃N as a base, yielding 5-bromo-2-(triflyloxy)pyridine.

Step 2: Cyanation

The triflate intermediate undergoes nucleophilic substitution with CuCN in DMSO at 120°C, forming 6-bromo-5-(trifluoromethyl)nicotinonitrile.

Advantages :

Yield : 75–80% after two steps.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Direct Bromination | 68–72 | 12–24 h | High | Moderate |

| Suzuki Coupling | 65–70 | 8–12 h | Moderate | High |

| Triflation-Cyanation | 75–80 | 6–8 h | Low | High |

Key Observations :

-

Direct Bromination is cost-effective but limited by side reactions.

-

Palladium-Catalyzed Methods offer better scalability but require expensive catalysts.

-

Triflation Routes provide the highest yields but involve hazardous reagents like Tf₂O.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products:

Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

Coupling Reactions: Products are biaryl compounds formed through the coupling process.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-5-(trifluoromethyl)nicotinonitrile is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that this compound may inhibit receptor tyrosine kinases involved in cancer progression. Initial studies show promising results in modulating c-Met activity, suggesting its potential utility in cancer therapeutics .

Biological Research

The compound's ability to interact with enzymes and receptors makes it valuable in studying biochemical pathways. It has been used to explore enzyme inhibition and receptor binding mechanisms, providing insights into cellular processes.

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes |

| Receptor Binding | Interaction with receptors involved in signaling |

| Antimicrobial Effects | Inhibitory effects on bacterial growth |

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive intermediate for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-5-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

2-Bromo-5-(trifluoromethyl)nicotinonitrile

- Structure : Bromine at the 2-position instead of 6-position.

- Properties : Similar molecular weight (251.00) but distinct reactivity due to the proximity of bromine to the nitrile group. Positional differences may hinder steric accessibility in coupling reactions compared to the 6-bromo isomer .

- Similarity Score : 0.98 (structural similarity based on substituent identity but positional variance) .

6-Bromo-4-(difluoromethyl)-5-(trifluoromethyl)nicotinonitrile

- Structure : Difluoromethyl group at the 4-position alongside trifluoromethyl and bromine.

- Properties : Increased steric bulk and altered electronic effects due to dual fluorinated groups. Likely reduced solubility in polar solvents compared to the parent compound .

- Similarity Score : 0.90 .

6-(Trifluoromethyl)nicotinonitrile

- Structure : Lacks the bromine atom but retains the trifluoromethyl and nitrile groups.

- Properties: Reduced halogen-mediated reactivity (e.g., in Suzuki couplings) but retains utility as a building block for non-halogenated bioactive molecules. Higher thermal stability due to fewer steric clashes .

Functional Group Modifications

2-Isopropylamino-6-(trifluoromethyl)nicotinonitrile

- Structure: Replaces bromine with an isopropylamino group.

- Properties: Enhanced nucleophilicity at the amino site, enabling sulfonamidation reactions (e.g., with sulfonyl chlorides). Reported yield: 70% for synthetic routes involving sodium hydride and DMF .

- Applications: Potential as a precursor for kinase inhibitors due to amino group flexibility .

3-Bromo-5-nitropicolinonitrile

- Structure: Nitro group at the 5-position and bromine at the 3-position on a picolinonitrile backbone.

- Properties : Nitro group introduces strong electron-withdrawing effects, favoring electrophilic aromatic substitution. Used in agrochemical intermediates .

- Synthetic Utility : High purity (>95%) ensures reliability in complex syntheses .

2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile

- Structure : Hydroxyl and phenyl groups replace bromine and alter substitution patterns.

- Properties: Phenolic OH group increases hydrogen-bonding capacity, enhancing solubility in aqueous matrices. Melting point: 301–303°C .

- Hazards : Classified as toxic (Category III) due to reactive hydroxyl and nitrile groups .

Halogenated Nicotinonitrile Derivatives

6-Bromo-5-fluoronicotinaldehyde

Key Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Melting Point/°C |

|---|---|---|---|---|---|

| 6-Bromo-5-(trifluoromethyl)nicotinonitrile | 1496535-09-1 | C₇H₂BrF₃N₂ | 251.00 | 6-Br, 5-CF₃, 2-CN | Not reported |

| 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile | 3335-44-2 | C₁₃H₇F₃N₂O | 264.20 | 2-OH, 6-Ph, 4-CF₃, 2-CN | 301–303 |

| 3-Bromo-5-nitropicolinonitrile | 573762-54-6 | C₆H₂BrN₃O₂ | 228.00 | 3-Br, 5-NO₂, 2-CN | Not reported |

Biological Activity

6-Bromo-5-(trifluoromethyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structural characteristics, and biological activities, focusing on its effects on various biological systems and potential therapeutic applications.

This compound has the molecular formula C_7H_3BrF_3N_2, characterized by a pyridine ring substituted with a bromine atom and a trifluoromethyl group. The synthesis of this compound typically involves the reaction of 6-hydroxy-5-(trifluoromethyl)pyridine-3-carbonitrile with phosphorus oxybromide (POBr₃) under controlled conditions, yielding a white solid with a melting point of 88–90°C .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated its cytotoxic effects against various human cancer cell lines, including:

- Prostate cancer (DU-145)

- Cervical cancer (HeLa)

- Lung adenocarcinoma (A549)

- Liver cancer (HepG2)

- Breast cancer (MCF-7)

The compound exhibited significant inhibitory activity with IC₅₀ values in the low micromolar range, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| DU-145 | 0.99 |

| HeLa | 0.54 |

| A549 | 0.048 |

| HepG2 | 0.23 |

| MCF-7 | 0.19 |

The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Studies suggest that the compound binds to the colchicine site on tubulin, inhibiting polymerization and thus affecting cell division .

Case Studies

- Study on Lung Cancer Cells : A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that treatment led to significant apoptosis, marked by increased caspase activity and DNA fragmentation .

- Breast Cancer Research : In another study focusing on MCF-7 cells, the compound was shown to induce G2/M phase arrest and significantly reduce cell viability through caspase-mediated pathways .

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-5-(trifluoromethyl)nicotinonitrile, and how do reaction conditions influence yield?

Methodological Answer:

- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings are common for introducing bromo and trifluoromethyl groups. For example, brominated pyridine precursors (e.g., 5-bromo-2-hydroxynicotinonitrile analogs) can undergo fluorination or trifluoromethylation using reagents like TMSCF₃ or Cu-mediated methods .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF, THF) at 80–120°C are typical. Lower temperatures (<60°C) may reduce side reactions but prolong reaction times. Monitor via TLC or HPLC .

- Yield optimization : Use stoichiometric ratios of 1:1.2 (precursor:reagent) and inert atmospheres (N₂/Ar) to prevent hydrolysis of trifluoromethyl groups .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What are the critical storage conditions to maintain compound stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂) at –20°C. Avoid moisture to prevent hydrolysis of nitrile or CF₃ groups .

- Stability monitoring : Perform periodic NMR/HPLC checks every 6 months. Degradation products (e.g., carboxylic acids from nitrile hydrolysis) appear as new peaks in chromatograms .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity in kinase inhibition or enzyme targeting?

Methodological Answer:

- Assay design :

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., GSK-3β, PIM1). Compare IC₅₀ values against known inhibitors like staurosporine .

- Dose-response curves : Test 0.1–100 µM concentrations in triplicate. Include negative controls (DMSO) and positive controls (e.g., ATP for kinase assays) .

- Data interpretation : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀. Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. What computational methods are suitable for modeling the compound’s reactivity or binding interactions?

Methodological Answer:

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to study electronic effects of Br and CF₃ on the nitrile group’s electrophilicity. Calculate Fukui indices for nucleophilic attack sites .

- Molecular docking (AutoDock Vina) : Dock into kinase active sites (e.g., PDB ID 1Q41 for GSK-3β). Score binding poses using MM-GBSA to prioritize synthetic analogs .

Q. How can researchers resolve contradictions in catalytic performance across different synthetic protocols?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.